2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and phenylethenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by the addition of styrene. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the phenylethenyl group, which may affect its reactivity and applications.
N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide: Lacks the chloro group, which may influence its chemical properties and biological activity.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide is unique due to the presence of both the chloro and phenylethenyl groups, which can significantly impact its chemical reactivity and potential applications. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
106700-17-8 |
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Molecular Formula |
C20H22ClNO |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C20H22ClNO/c1-4-16-12-9-13-17(5-2)20(16)22(19(23)14-21)15(3)18-10-7-6-8-11-18/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
UOUCUYUVWXKEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(=C)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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